Methyl 4,5-diamino-2-methylbenzoate
Description
Methyl 4,5-diamino-2-methylbenzoate is a substituted benzoic acid ester featuring amino groups at positions 4 and 5 of the aromatic ring and a methyl group at position 2.
Key Properties (Inferred):
- Molecular Formula: C₉H₁₂N₂O₂
- Molecular Weight: ~180.20 g/mol
- Functional Groups: Methyl ester, two amino groups (-NH₂), one methyl substituent.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4,5-diamino-2-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,10-11H2,1-2H3 |
InChI Key |
VNDHGLKOCNWSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-Amino-4,5-Dimethoxybenzoate (CAS 26759-46-6)
Structural Features :
- Amino group at position 2.
- Methoxy (-OCH₃) groups at positions 4 and 5.
- Methyl ester at position 1.
Properties :
- Molecular Formula: C₁₀H₁₃NO₄
- Molecular Weight : 211.21 g/mol
- Key Differences: Methoxy groups at 4 and 5 enhance electron-donating effects, increasing stability compared to amino groups. Lower reactivity due to the absence of primary amines.
Methyl 4,5-Dimethoxy-2-Methylbenzoate (CAS 50525-09-2)
Structural Features :
- Methoxy groups at positions 4 and 5.
- Methyl group at position 2.
Properties :
- Molecular Formula : C₁₁H₁₄O₄
- Molecular Weight : 210.23 g/mol
- Key Differences: No amino groups; methoxy substituents dominate, leading to lower polarity and reduced nucleophilic reactivity. Higher lipophilicity compared to amino-substituted analogs.
Methyl 4,5-Dimethoxy-2-[(Phenylcarbamoyl)Amino]Benzoate (CAS 218134-94-2)
Structural Features :
- Phenylcarbamoyl group at position 2.
- Methoxy groups at positions 4 and 5.
Properties :
- Molecular Formula : C₁₈H₂₀N₂O₅
- Molecular Weight : ~344.36 g/mol
- Key Differences: Bulky phenylcarbamoyl substituent introduces steric hindrance, reducing reaction rates.
- Applications : Likely investigated for pharmaceutical applications, such as kinase inhibitors or protease modulators .
Comparative Data Table
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